molecular formula C21H30N2O2 B12847503 tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate

tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate

Cat. No.: B12847503
M. Wt: 342.5 g/mol
InChI Key: SOFPOYBOESDQGR-UHFFFAOYSA-N
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Description

tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:

    Formation of the Octahydro-4,8-methanopyrrolo[3,4-d]azepine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the azepine ring system.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azepine core.

    tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the azepine ring, potentially leading to the formation of more saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid derivatives, while reduction of the azepine ring can lead to more saturated nitrogen-containing heterocycles.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being studied for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to binding affinity and specificity for certain biological targets, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may offer advantages in the production of high-performance polymers or other advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-benzyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • tert-Butyl 6-benzyl-1,2,3,4-tetrahydroquinoline-2-carboxylate
  • tert-Butyl 6-benzyl-1,2,3,4-tetrahydropyridine-2-carboxylate

Uniqueness

Compared to these similar compounds, tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate stands out due to its unique azepine ring system and the presence of the methano bridge. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

tert-butyl 9-benzyl-4,9-diazatricyclo[5.3.1.02,6]undecane-4-carboxylate

InChI

InChI=1S/C21H30N2O2/c1-21(2,3)25-20(24)23-13-18-16-9-17(19(18)14-23)12-22(11-16)10-15-7-5-4-6-8-15/h4-8,16-19H,9-14H2,1-3H3

InChI Key

SOFPOYBOESDQGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CC(C2C1)CN(C3)CC4=CC=CC=C4

Origin of Product

United States

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